molecular formula C10H7BrN2O2 B13440512 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13440512
M. Wt: 267.08 g/mol
InChI Key: PYOQADOHOIJUSR-UHFFFAOYSA-N
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Description

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 1-phenyl-3-bromo-1H-pyrazole with a carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base, such as potassium carbonate, under high-pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, the bromination of 1-phenyl-1H-pyrazole followed by carboxylation can be scaled up for industrial purposes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-iodo-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The bromine atom also influences the compound’s reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-bromo-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-9-6-8(10(14)15)13(12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

PYOQADOHOIJUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O

Origin of Product

United States

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